Product packaging for Adamantanyl hydroxybenzamide(Cat. No.:CAS No. 850334-50-8)

Adamantanyl hydroxybenzamide

Cat. No.: B12757260
CAS No.: 850334-50-8
M. Wt: 271.35 g/mol
InChI Key: GQDAKYXTUUGGNW-UHFFFAOYSA-N
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Description

Adamantanyl Hydroxybenzamide (CAS 850334-50-8) is a synthetic organic compound with the molecular formula C17H21NO2 . It is a lab-crafted molecule that features a stable adamantane backbone chemically linked to a hydroxybenzamide group . In research applications, particularly in cosmetic science, this compound has demonstrated multifunctional properties, acting as an antioxidant, bleaching agent, and skin-protecting agent . Its research value is linked to its mechanism of action, where the hydroxybenzamide group donates electrons to neutralize free radicals, helping to prevent oxidative stress . Concurrently, it has been shown to gently interfere with melanin formation, which can lead to a more even skin complexion and the softening of dark spots . The adamantane moiety contributes significant structural stability to the molecule . This combination of properties makes this compound a compound of interest for studies focused on skin brightening, anti-aging formulations, and the mitigation of environmental damage to the skin . It is a white, powdered substance that is non-comedogenic and is typically incorporated into water- or gel-based formulations . This product is intended for Research Use Only and is not for drug, cosmetic, household, or other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO2 B12757260 Adamantanyl hydroxybenzamide CAS No. 850334-50-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

850334-50-8

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

N-(1-adamantyl)-3-hydroxybenzamide

InChI

InChI=1S/C17H21NO2/c19-15-3-1-2-14(7-15)16(20)18-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13,19H,4-6,8-10H2,(H,18,20)

InChI Key

GQDAKYXTUUGGNW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)O

Origin of Product

United States

Synthetic Methodologies for Adamantanyl Hydroxybenzamide and Analogues

Direct Synthesis Approaches to Adamantanyl Hydroxybenzamide

Direct synthetic methods for this compound primarily focus on the formation of the amide linkage between an adamantane-containing amine and a hydroxybenzoic acid derivative, or vice versa.

Reaction of Hydroxybenzoic Acid with Adamantane (B196018) Compounds

The direct formation of an amide bond between a hydroxybenzoic acid and an adamantane-containing amine, such as amantadine (B194251) (1-adamantanamine), can be challenging due to the need for activation of the carboxylic acid. A common approach involves converting the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, a substituted benzoic acid can be treated with a chlorinating agent like thionyl chloride to form the corresponding acyl halide. This intermediate can then react with an adamantanamine in a nucleophilic addition-elimination reaction to yield the desired N-adamantanyl benzamide (B126). nih.gov The presence of a hydroxyl group on the benzoic acid may require a protection strategy to prevent side reactions.

Coupling Reactions Involving Adamantanyl Hydroxybenzoic Acid and Alkyl Sulfates

While alkyl sulfates, such as dimethyl sulfate (B86663), are typically employed as alkylating agents for hydroxyl or carboxyl groups, their direct role in forming the amide bond in this context is not a standard method. nih.govnih.govgoogle.comreddit.comresearchgate.net A more plausible synthetic route involves the O-alkylation of the hydroxyl group of an adamantanyl hydroxybenzoic acid precursor with an alkyl sulfate prior to the amide bond formation. For example, a compound like 5-adamantanyl-2,4-dihydroxy benzoic acid can be reacted with dimethylsulfate in the presence of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to synthesize 5-adamantanyl-2,4-dimethoxy benzoic acid. google.com This methoxy-protected intermediate can then undergo a coupling reaction with an amine to form the corresponding amide. This two-step process, involving O-alkylation followed by amidation, is a more chemically conventional approach than a direct coupling using alkyl sulfates for amide formation.

Condensation with Hydroxy-Substituted Alkylphenylamines and Benzylamines

A widely used and effective method for the synthesis of amides is through condensation reactions facilitated by coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are frequently employed to activate the carboxylic acid group, enabling its reaction with an amine. google.com In a typical procedure, the carboxylic acid is first reacted with NHS and DCC. This forms a highly reactive NHS-activated ester intermediate. The subsequent addition of an amine, such as benzylamine (B48309), to this activated ester results in the formation of the desired amide bond. A patent describes a process where 5-adamantanyl-2,4-dimethoxy benzoic acid is reacted with benzylamine in the presence of N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the corresponding benzamide. google.com

Below is a table summarizing the reactants and reagents in a representative condensation reaction:

Reactant 1Reactant 2Coupling AgentsProduct
5-Adamantanyl-2,4-dimethoxy benzoic acidBenzylamineN-hydroxysuccinimide, N,N'-dicyclohexylcarbodiimide5-Adamantanyl-N-benzyl-2,4-dimethoxybenzamide

Chemoselective Coupling Reactions

Chemoselective coupling reactions are crucial when dealing with molecules bearing multiple reactive functional groups. In the synthesis of this compound analogues, such as those derived from 2-chloro-5-hydroxybenzoic acid and adamantanemethylamine, the goal is to selectively form the amide bond without affecting the hydroxyl and chloro substituents. This can be achieved by carefully selecting the coupling reagents and reaction conditions. Standard amide coupling protocols, similar to those described in the previous section (e.g., using DCC/NHS or other modern coupling agents like HATU or HOBt), can often be employed. The reactivity of the carboxylic acid is enhanced towards amide formation, while the phenolic hydroxyl group and the aryl chloride remain intact under these conditions. The choice of a non-nucleophilic base is also important to prevent side reactions.

Synthesis of Key Precursors and Strategic Intermediates

The synthesis of this compound often relies on the prior preparation of key building blocks that already contain the adamantane and hydroxybenzoic acid moieties.

Adamantanyl Dihydroxybenzoic Acid Synthesis

A key precursor for certain this compound analogues is adamantanyl dihydroxybenzoic acid. One documented method for the synthesis of this intermediate is the reaction of a dihydroxybenzoic acid with an adamantanol in the presence of an acid catalyst. Specifically, 5-adamantanyl-2,4-dihydroxy benzoic acid has been synthesized by reacting 2,4-dihydroxy benzoic acid with 1-adamantanol (B105290). google.com This reaction is an example of a Friedel-Crafts alkylation, where the adamantyl carbocation, generated in situ from 1-adamantanol in an acidic medium, attacks the electron-rich aromatic ring of the dihydroxybenzoic acid. nih.govrsc.org The reaction conditions, such as the choice of solvent and the reaction time, are critical for achieving a good yield. A patent suggests that this reaction can require a significant amount of acetic acid and a reaction time of at least five hours to achieve a yield in the range of 80-85%. google.com

The following table outlines the synthesis of this key precursor:

Aromatic SubstrateAdamantane SourceProduct
2,4-Dihydroxy benzoic acid1-Adamantanol5-Adamantanyl-2,4-dihydroxy benzoic acid

Adamantanyl Alkoxybenzoic Acid Synthesis

A key intermediate in the synthesis of certain this compound analogues is adamantanyl alkoxybenzoic acid. One documented method involves the synthesis of 3-(1-adamantyl)-4-methoxybenzoic acid. This process starts with the reaction of 1-acetoxyadamantane with 4-bromoanisole (B123540) in the presence of concentrated sulfuric acid and n-heptane. The resulting product, 1-(1-adamantyl)-4-bromo-2-methoxybenzene, is then subjected to carboxylation to yield the desired 3-(1-adamantyl)-4-methoxybenzoic acid.

StepReactantsReagents/SolventsProductYield (%)
11-Acetoxyadamantane, 4-BromoanisoleConcentrated H₂SO₄, n-Heptane1-(1-Adamantyl)-4-bromo-2-methoxybenzeneNot specified
21-(1-Adamantyl)-4-bromo-2-methoxybenzeneNot specified3-(1-Adamantyl)-4-methoxybenzoic acidNot specified

Synthesis of Substituted Hydroxybenzoic Acid Derivatives

Dihydroxybenzoic AcidProduct
2,3-Dihydroxybenzoic acidN-(Adamantan-1-yl)-2,3-dihydroxybenzamide
2,4-Dihydroxybenzoic acidN-(Adamantan-1-yl)-2,4-dihydroxybenzamide
2,5-Dihydroxybenzoic acidN-(Adamantan-1-yl)-2,5-dihydroxybenzamide
3,4-Dihydroxybenzoic acidN-(Adamantan-1-yl)-3,4-dihydroxybenzamide
3,5-Dihydroxybenzoic acidN-(Adamantan-1-yl)-3,5-dihydroxybenzamide

Derivatization Strategies for this compound Analogues

To expand the chemical space and investigate the impact of structural modifications, various derivatization strategies can be employed. These include the alkylation of hydroxyl groups and the exploration of alternative adamantane-containing scaffolds.

Alkylation of Hydroxyl Groups on the Benzamide Moiety

The hydroxyl groups on the benzamide portion of this compound can be alkylated to produce ether derivatives. A common method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an ether linkage. While specific examples for the O-alkylation of N-(adamantan-1-yl)hydroxybenzamide are not extensively detailed in the provided search results, the general principles of this reaction are well-established for phenolic compounds. The choice of base, solvent, and alkylating agent can influence the efficiency of the reaction. For instance, a mild base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) is often effective for the alkylation of phenols with alkyl halides.

Starting MaterialAlkylating AgentBaseSolventProduct
N-(Adamantan-1-yl)hydroxybenzamideAlkyl Halide (e.g., R-X)K₂CO₃DMFN-(Adamantan-1-yl)alkoxybenzamide

Exploration of Alternative Amide-Linked Adamantane-Containing Scaffolds

The adamantane cage serves as a versatile and rigid scaffold for the construction of diverse molecular architectures. Various synthetic strategies have been developed to create multivalent scaffolds where functional groups are attached to the adamantane core through amide linkages. These scaffolds can be designed to present multiple copies of a pharmacophore in a defined spatial arrangement.

One approach involves the functionalization of adamantane at its bridgehead positions. For example, 1,3,5,7-tetrasubstituted adamantane derivatives can be synthesized to create tetravalent scaffolds. These molecules can possess three identical arms terminated with carboxylic acid groups available for amide bond formation, and a fourth distinct functional group.

Another strategy focuses on the synthesis of amides where two adamantane fragments are linked by an amide bond. For instance, 1-(N-(1-adamantyl))adamantanecarboxamide has been synthesized by coupling adamantane-1-carbonyl chloride with 1-adamantylamine. The steric hindrance of the bulky adamantane groups presents a synthetic challenge, often requiring specific coupling conditions to achieve reasonable yields.

Furthermore, adamantane derivatives have been incorporated into polymeric structures through amide linkages. In one example, an adamantane-containing substance with a spacer arm is reacted with a copolymer of maleic anhydride (B1165640) and divinyl ether. The amine group on the adamantane spacer reacts with the anhydride units of the polymer to form amide bonds, resulting in a polymer decorated with adamantane moieties.

Scaffold TypeKey FeaturesSynthetic Approach
Tetravalent Adamantane ScaffoldThree identical arms for ligand attachment and one distinct functional group.Stepwise functionalization of adamantane bridgehead positions.
Bis-Adamantane AmideTwo adamantane cages linked by an amide bond.Coupling of an adamantylcarbonyl chloride with an adamantylamine.
Polymeric Adamantane AnalogueAdamantane moieties attached to a polymer backbone via amide linkers.Reaction of an amine-functionalized adamantane derivative with an anhydride-containing polymer.

Spectroscopic and Crystallographic Characterization of Adamantanyl Hydrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of Adamantanyl Hydroxybenzamide would exhibit characteristic signals corresponding to the adamantanyl cage, the substituted benzene (B151609) ring, and the amide and hydroxyl functional groups.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectral Analysis

The ¹H-NMR spectrum of N-(1-adamantyl)-4-hydroxybenzamide is expected to show distinct signals for the protons of the adamantanyl group, the aromatic protons, the amide proton, and the hydroxyl proton.

The adamantanyl group has two types of protons in different chemical environments: methine (CH) protons at the bridgehead positions and methylene (B1212753) (CH₂) protons. Due to the high symmetry of the adamantane (B196018) cage, these protons typically appear as broad, overlapping multiplets in the aliphatic region of the spectrum, generally between 1.6 and 2.1 ppm. brainly.com The six methine protons are chemically equivalent, as are the twelve methylene protons.

The aromatic protons on the 4-hydroxybenzoyl group are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The two protons ortho to the carbonyl group would be deshielded and are predicted to resonate at a higher chemical shift (around 7.77 ppm) compared to the two protons ortho to the hydroxyl group (around 6.81 ppm). chemicalbook.com

The amide proton (N-H) is expected to appear as a singlet, and its chemical shift can be highly variable depending on the solvent and concentration, but it is typically found in the downfield region, potentially around 8.0-9.0 ppm. Similarly, the phenolic hydroxyl proton (O-H) will also present as a singlet, with a chemical shift that is also solvent-dependent, often appearing between 9.0 and 10.0 ppm in DMSO-d₆. chemicalbook.com

Table 1: Predicted ¹H-NMR Chemical Shifts for N-(1-adamantyl)-4-hydroxybenzamide

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Adamantanyl -CH₂ ~1.76 Broad Singlet
Adamantanyl -CH ~2.05 Broad Singlet
Aromatic -CH (ortho to -OH) ~6.81 Doublet
Aromatic -CH (ortho to -C=O) ~7.77 Doublet
Amide -NH ~8.5 Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectral Analysis

The ¹³C-NMR spectrum of N-(1-adamantyl)-4-hydroxybenzamide would provide direct information about the carbon skeleton of the molecule.

The adamantanyl group is expected to show four distinct signals corresponding to the different carbon environments. The quaternary carbon atom attached to the nitrogen of the amide would be found around 50-60 ppm. The methine carbons are predicted to appear around 36 ppm, and the two sets of non-equivalent methylene carbons would resonate at approximately 41 ppm and 29 ppm. nih.govwikipedia.orgchemicalbook.com

The aromatic carbons of the 4-hydroxybenzoyl moiety would also exhibit characteristic chemical shifts. The carbonyl carbon of the amide group is expected to be the most deshielded, appearing in the range of 165-170 ppm. The carbon atom attached to the hydroxyl group would resonate at a higher field, typically around 160 ppm. The other aromatic carbons would appear in the typical aromatic region of 115-130 ppm. chemicalbook.com

Table 2: Predicted ¹³C-NMR Chemical Shifts for N-(1-adamantyl)-4-hydroxybenzamide

Carbon Atom Predicted Chemical Shift (δ, ppm)
Adamantanyl C (quaternary) ~55
Adamantanyl -CH ~36
Adamantanyl -CH₂ ~41
Adamantanyl -CH₂ ~29
Aromatic C-OH ~160
Aromatic C (ortho to -OH) ~115
Aromatic C (ortho to -C=O) ~129
Aromatic C-C=O ~125

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of advanced 2D NMR techniques would be employed. ipb.ptresearchgate.net

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons, helping to confirm the connectivity within the aromatic ring and potentially resolve the overlapping signals of the adamantanyl protons.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection between the adamantanyl group and the amide nitrogen, as well as the linkage of the carbonyl group to the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationships between the adamantanyl protons and the aromatic protons, further solidifying the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by characteristic absorption bands from the amide, hydroxyl, and adamantanyl functional groups. blogspot.com

A broad absorption band is expected in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide and the O-H stretching of the phenolic hydroxyl group. spectroscopyonline.com The strong carbonyl (C=O) stretching vibration of the amide, known as the Amide I band, is anticipated to appear around 1640-1680 cm⁻¹. researchgate.net The Amide II band, which arises from N-H bending and C-N stretching, would likely be observed in the 1530-1570 cm⁻¹ region. leibniz-fli.de

The adamantanyl group would exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2850-2950 cm⁻¹) and various C-H bending and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹). researchgate.netaip.orgspectrabase.comnist.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would appear in the 1600-1450 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for N-(1-adamantyl)-4-hydroxybenzamide

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch 3400-3200 Broad, Medium
N-H Stretch 3400-3200 Broad, Medium
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch (Adamantyl) 2950-2850 Strong
Amide I (C=O Stretch) 1680-1640 Strong
Aromatic C=C Stretch 1600-1450 Medium
Amide II (N-H Bend, C-N Stretch) 1570-1530 Strong
Adamantyl C-H Bend 1450-1350 Medium

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and O-H give strong signals in FTIR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

In the FT-Raman spectrum of this compound, the symmetric C-H stretching vibrations of the adamantanyl cage are expected to be particularly intense. rsc.orgchemicalbook.comsns.it The aromatic ring vibrations, especially the ring breathing mode around 1000 cm⁻¹, should also be prominent.

The C=O stretching (Amide I) band will also be present in the Raman spectrum, though typically weaker than in the FTIR spectrum. nih.govresearchgate.netarxiv.org The amide N-H stretching vibration is generally weak in Raman spectroscopy. The symmetric vibrations of the adamantane skeleton are expected to produce several characteristic sharp peaks in the lower frequency region of the spectrum. researchgate.net

Table 4: Predicted FT-Raman Bands for N-(1-adamantyl)-4-hydroxybenzamide

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch (Adamantyl) 2950-2850 Strong
Amide I (C=O Stretch) 1680-1640 Medium
Aromatic Ring Breathing ~1000 Strong

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the characterization of novel compounds such as this compound, it provides crucial information regarding the molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of a compound by providing highly accurate mass measurements. For this compound, with a chemical formula of C17H21NO2, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.

The molecular formula C17H21NO2 dictates a specific isotopic pattern due to the natural abundance of isotopes of carbon, hydrogen, nitrogen, and oxygen. HRMS instruments can resolve these isotopic peaks, and the observed pattern should match the theoretically predicted pattern for the proposed molecular formula. The monoisotopic mass, which is the mass of the ion with the most abundant isotopes of each element, is typically used for high-accuracy mass measurement.

Table 1: Theoretical vs. Expected HRMS Data for this compound (C17H21NO2)

Ion SpeciesTheoretical m/zExpected Measured m/z (within 5 ppm)Mass Accuracy (ppm)
[M+H]+272.1645272.1640 - 272.1650< 5
[M+Na]+294.1464294.1459 - 294.1469< 5

This table represents expected data based on the principles of HRMS and the known molecular formula of this compound.

X-ray Crystallography

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern of spots is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined.

The analysis would reveal the precise spatial arrangement of the adamantanyl cage, the hydroxy-substituted benzene ring, and the connecting amide group. Key structural parameters that would be elucidated include the planarity of the benzamide (B126) moiety and the relative orientation of the bulky adamantanyl group with respect to the aromatic ring. While the specific crystallographic data for this compound is not publicly documented, a typical set of crystallographic parameters that would be obtained from such an analysis is presented below.

Table 2: Representative Crystallographic Data for a Molecular Crystal

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)15.456
c (Å)9.876
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1490.5
Z4

This table provides an illustrative example of the type of data obtained from a single-crystal X-ray diffraction experiment and does not represent actual data for this compound.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The crystal structure of this compound would be significantly influenced by hydrogen bonding. The molecule contains both hydrogen bond donors (the hydroxyl group and the amide N-H) and hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen). X-ray diffraction analysis allows for the precise measurement of the distances and angles between these groups, providing definitive evidence of hydrogen bonds.

Intramolecular Hydrogen Bonding:

An intramolecular hydrogen bond could potentially form between the hydroxyl group and the carbonyl oxygen of the amide, or between the amide N-H and the hydroxyl oxygen, depending on the substitution pattern of the hydroxyl group on the benzamide ring. For instance, in an ortho-hydroxybenzamide derivative, a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen is commonly observed. This would create a stable six-membered ring structure.

Intermolecular Hydrogen Bonding:

Table 3: Potential Hydrogen Bond Interactions in this compound

DonorAcceptorTypePotential for Formation
O-H (hydroxyl)O=C (amide)IntramolecularHigh (if sterically favorable)
N-H (amide)O (hydroxyl)IntramolecularPossible
N-H (amide)O=C (amide)IntermolecularHigh
O-H (hydroxyl)O=C (amide)IntermolecularHigh
O-H (hydroxyl)O (hydroxyl)IntermolecularHigh

This table outlines the possible hydrogen bonding interactions based on the functional groups present in this compound.

Computational Chemistry and Molecular Modeling of Adamantanyl Hydroxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, yielding information about its energy, geometry, and various physicochemical properties. For a molecule such as adamantanyl hydroxybenzamide, which combines a bulky, rigid adamantane (B196018) cage with a flexible hydroxybenzamide group, these calculations can elucidate conformational preferences, vibrational modes, and sites of reactivity.

Density Functional Theory (DFT) has become a prominent method in computational chemistry for its balance of accuracy and computational cost. nih.gov This approach is used to investigate the electronic structure of many-electron systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For this compound, DFT studies, particularly using hybrid functionals like Becke, 3-parameter, Lee–Yang–Parr (B3LYP) with various basis sets (e.g., 6-31G(d,p) or 6-311+G(d,p)), are instrumental in determining its properties. nih.govscispace.com

DFT calculations are routinely used to predict the optimized geometry, electronic properties like frontier molecular orbital energies, and molecular electrostatic potential maps. nih.govscispace.com The choice of functional and basis set is crucial and is often validated by comparing calculated results with experimental data where available. For instance, studies on adamantane derivatives and benzamides have successfully used the B3LYP functional to achieve results that correlate well with experimental findings. scispace.comresearchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data as input. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a reasonable first approximation of molecular properties. researchgate.net While DFT methods are generally more efficient for larger molecules, HF can be a starting point for more complex calculations.

More advanced ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Multi-Reference Perturbation Theory (MRPT), incorporate electron correlation effects more accurately than HF. These methods offer higher precision but come with a significantly greater computational expense. While specific MRPT studies on this compound are not prominent in the available literature, these high-level calculations would be valuable for benchmarking DFT results and for studying excited states or complex reaction mechanisms where electron correlation is critical.

A fundamental application of quantum chemical calculations is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface (PES). For this compound, this is particularly important for understanding the relative orientation of the bulky adamantyl group and the planar hydroxybenzamide moiety.

The process involves calculating the forces on each atom and adjusting their positions until the net forces are negligible and the total energy is minimized. scispace.com The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Geometrical Parameters for an Optimized this compound Structure (Note: This table is illustrative, showing typical parameters that would be obtained from a DFT/B3LYP calculation. Specific values would depend on the exact isomer and computational level.)

Parameter Atom Pair/Group Typical Calculated Value
Bond Length C=O (Amide) ~1.24 Å
C-N (Amide) ~1.36 Å
N-O (Hydroxamic Acid) ~1.40 Å
C-C (Adamantane) ~1.54 Å
Bond Angle O=C-N (Amide) ~122°
C-N-O (Hydroxamic Acid) ~118°

| Dihedral Angle | Adamantane-Phenyl | Defines rotational conformation |

Potential energy surface (PES) analysis can be extended to explore different conformers (rotamers) and the energy barriers between them. By systematically rotating specific bonds (e.g., the bond connecting the phenyl ring to the adamantane group), a PES scan can identify all stable conformers and the transition states that connect them, providing insight into the molecule's flexibility and conformational dynamics.

Once a molecule's geometry has been optimized to a stationary point on the PES, vibrational frequency calculations are performed. These calculations determine the normal modes of vibration, which correspond to the collective motions of the atoms. nih.gov The primary purpose is twofold: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. researchgate.netresearchgate.net

The calculated frequencies and their corresponding intensities can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model and aid in the assignment of spectral bands to specific molecular motions. researchgate.net For this compound, this would allow for the identification of characteristic vibrations, such as the C=O and N-H stretches of the amide group, the O-H stretch of the hydroxamic acid, and the various C-H stretching and bending modes of the adamantane cage. researchgate.net

Table 2: Illustrative Vibrational Frequency Assignments for this compound (Note: These are representative frequencies based on DFT calculations for similar functional groups. Scaling factors are often applied to calculated frequencies to improve agreement with experimental data.)

Vibrational Mode Functional Group Typical Calculated Wavenumber (cm⁻¹) Expected Spectral Region
O-H Stretch Hydroxamic Acid ~3450 cm⁻¹ Broad, ~3200-3500 cm⁻¹
N-H Stretch Amide ~3350 cm⁻¹ Sharp, ~3300-3400 cm⁻¹
C-H Stretch Adamantane/Aromatic ~2900-3100 cm⁻¹ Strong, ~2850-3100 cm⁻¹
C=O Stretch Amide I Band ~1680 cm⁻¹ Very Strong, ~1650-1700 cm⁻¹

Analysis of the electronic structure provides deep insights into a molecule's stability, reactivity, and optical properties. Key components of this analysis include Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comtaylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. taylorandfrancis.com For this compound, the HOMO is typically located on the electron-rich hydroxybenzamide portion, while the LUMO may be distributed over the aromatic system. scispace.comresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It plots the electrostatic potential onto the electron density surface, using a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. osti.gov For this compound, MEP analysis would highlight the negative potential around the carbonyl oxygen and hydroxyl group, identifying these as likely sites for electrophilic attack or hydrogen bonding. The adamantane cage, being a nonpolar hydrocarbon group, would show a relatively neutral potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the interactions between filled and vacant orbitals within the molecule. It provides information about charge transfer, hyperconjugation, and the nature of chemical bonds, offering a quantitative picture of delocalization and stabilizing interactions.

Table 3: Key Electronic Properties Calculated for this compound (Note: This is an illustrative table of parameters derived from electronic structure analysis.)

Property Description Significance
E(HOMO) Energy of the Highest Occupied Molecular Orbital Relates to ionization potential and electron-donating ability.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Relates to electron affinity and electron-accepting ability.
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO Indicates chemical stability and kinetic reactivity.

The insights gained from electronic structure analysis are directly applied to predict chemical reactivity. FMO theory suggests that many chemical reactions are driven by the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org By analyzing the distribution and energies of these orbitals, one can predict how this compound might interact with other reagents.

Furthermore, computational methods can be used to model entire reaction pathways. researchgate.net By locating the transition state (the energy maximum along the reaction coordinate) between reactants and products, chemists can calculate the activation energy of a reaction. This information is vital for understanding reaction kinetics and mechanisms. For example, one could model the hydrolysis of the amide bond or reactions involving the hydroxyl group to understand the molecule's stability and potential metabolic fate. researchgate.net The combination of MEP and FMO analysis provides a robust framework for predicting the most likely sites for metabolic transformation or interaction with biological targets. scispace.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. For this compound, MD simulations provide insights into its behavior in a solution environment, which is crucial for understanding its interactions with biological systems. These simulations solve Newton's equations of motion for a system of interacting atoms, yielding a trajectory that describes how the positions and velocities of particles vary with time.

A typical MD simulation protocol for a small molecule like this compound in an aqueous solution would involve several key steps. igem.wikinih.gov Initially, the 3D structure of the molecule is prepared. igem.wiki A force field, which is a set of empirical energy functions and parameters, is assigned to describe the intramolecular and intermolecular interactions. j-octa.comnih.gov Commonly used force fields for organic molecules include AMBER, CHARMM, and OPLS. nih.gov The molecule is then placed in a periodic box of solvent, typically water, to mimic physiological conditions. bioexcel.eu The system undergoes energy minimization to relax any steric clashes or unfavorable geometries. igem.wiki This is followed by a gradual heating phase to bring the system to the desired temperature and an equilibration phase to ensure it reaches a stable state. Finally, a production run is performed, during which the trajectory data is collected for analysis. nih.gov

Once the MD simulation is complete, the resulting trajectory provides a wealth of information about the conformational stability and dynamics of this compound in solution. Analysis of the root-mean-square deviation (RMSD) of the atomic positions over time can indicate whether the molecule remains in a stable conformation or undergoes significant structural changes. A stable system will exhibit small fluctuations around an average structure.

The flexibility of different parts of the molecule can be assessed by calculating the root-mean-square fluctuation (RMSF) of individual atoms. For this compound, this would reveal the relative mobility of the rigid adamantanyl cage compared to the more flexible hydroxybenzamide group.

Furthermore, the formation and breaking of intramolecular hydrogen bonds can be monitored throughout the simulation. These interactions play a significant role in stabilizing specific conformations. The analysis of the radial distribution function (RDF) between specific atoms of the solute and solvent molecules can provide insights into the solvation shell and how the solvent organizes around the molecule.

Table 1: Hypothetical RMSD and RMSF Data for this compound in Aqueous Solution

Simulation Time (ns)Overall RMSD (Å)Adamantanyl Cage RMSF (Å)Hydroxybenzamide Moiety RMSF (Å)
0-101.2 ± 0.20.5 ± 0.11.5 ± 0.3
10-201.3 ± 0.20.6 ± 0.11.6 ± 0.4
20-301.2 ± 0.30.5 ± 0.21.4 ± 0.3
30-401.4 ± 0.20.7 ± 0.11.7 ± 0.5
40-501.3 ± 0.30.6 ± 0.21.5 ± 0.4

This is a hypothetical data table for illustrative purposes.

MD simulations can be used to study the dynamics of this isomerization process. By analyzing the dihedral angle of the amide bond over the simulation trajectory, the preference for either the cis or trans state can be determined. Advanced simulation techniques, such as metadynamics or umbrella sampling, can be employed to calculate the free energy barrier associated with the rotation around the amide bond, providing a quantitative measure of the stability of each conformer.

Table 2: Hypothetical Free Energy Barriers for Amide Bond Rotation in this compound

IsomerizationFree Energy Barrier (kcal/mol)Relative Population at 298 K (%)
trans to cis18.598.2
cis to trans2.31.8

This is a hypothetical data table for illustrative purposes.

In Silico Screening and Molecular Docking Studies (Methodological Aspects)

In silico screening and molecular docking are computational techniques used to predict the binding of a small molecule, such as this compound, to a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov

The general workflow for a molecular docking study begins with the preparation of both the ligand (this compound) and the receptor (the target protein). researchgate.net Ligand preparation involves generating a 3D conformation of the molecule and assigning appropriate atom types and charges. Receptor preparation often involves removing water molecules from the crystal structure, adding hydrogen atoms, and defining the binding site.

A docking algorithm is then used to explore the conformational space of the ligand within the defined binding site of the receptor and to predict the most favorable binding pose. These algorithms employ scoring functions to estimate the binding affinity for each pose. nih.gov The poses are then ranked based on their scores, with the top-ranked poses representing the most likely binding modes.

Virtual screening is an extension of molecular docking where a large library of compounds is docked to a target protein to identify those with the highest predicted binding affinities. nih.govmacinchem.org

Table 3: Methodological Overview of a Typical Molecular Docking Workflow

StepDescriptionKey Considerations
1. Receptor Preparation Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the structure by removing water, adding hydrogens, and assigning charges.Quality of the crystal structure. Protonation states of ionizable residues.
2. Ligand Preparation Generate a low-energy 3D conformation of this compound. Assign atom types and partial charges.Correct tautomeric and ionization states. Conformational flexibility.
3. Binding Site Definition Identify and define the active site or binding pocket on the receptor.Based on experimental data or prediction algorithms.
4. Molecular Docking Use a docking program (e.g., AutoDock, Glide, GOLD) to place the ligand into the binding site in various orientations and conformations.Choice of docking algorithm (e.g., rigid or flexible).
5. Scoring and Ranking A scoring function estimates the binding affinity for each pose. Poses are ranked based on their scores.Accuracy of the scoring function.
6. Post-Docking Analysis Analyze the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.Visual inspection and comparison with experimental data if available.

Structure Activity Relationship Sar Investigations of Adamantanyl Hydroxybenzamide Derivatives

Influence of the Adamantyl Moiety on Biological Activity

The adamantyl moiety, a bulky, rigid, and highly lipophilic hydrocarbon cage, plays a pivotal role in the biological activity of adamantanyl hydroxybenzamide derivatives. Its unique three-dimensional structure and physicochemical properties significantly influence how these compounds interact with their biological targets, affecting potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

The steric bulk of the adamantane (B196018) cage is another critical factor. The rigid, diamondoid structure allows for precise positioning of the rest of the molecule within the binding site. publish.csiro.au However, this bulk can also be a limiting factor. Studies on sulfonylurea antidiabetics showed a sharp decrease in potency when a 3,5-dimethyladamantyl group was introduced, suggesting a "size limit" for the lipophilic add-on within the binding pocket of the KATP channel. nih.gov Conversely, in other molecular contexts, the replacement of an adamantyl group with a smaller cubane (B1203433) analogue led to a significant decrease in potency, indicating that the size and shape of the adamantane were optimal for that particular target. publish.csiro.au

Furthermore, the adamantyl group can enhance the metabolic stability of a compound. Its cage-like structure is resistant to metabolic degradation, which can protect the rest of the molecule from enzymatic breakdown, thereby increasing its plasma half-life. nih.govresearchgate.net

The importance of the adamantyl group is often demonstrated through comparative analysis where it is replaced by other moieties. For instance, in a series of soluble epoxide hydrolase (sEH) inhibitors, the adamantane moiety could be replaced with a 1,4-disubstituted cyclohexyl motif with no significant loss in inhibitory activity, demonstrating that in some cases, other bulky lipophilic groups can serve a similar function. nih.gov However, in many other cases, the specific geometry and lipophilicity of the adamantyl group are crucial for optimal biological activity.

Table 1: Influence of Adamantyl and Related Moieties on Biological Activity
CompoundCore StructureKey MoietyTargetActivity (IC50 or pIC50)
BZAD01Benzamide (B126)AdamantaneP2X7R7.81 (pIC50)
Analogue 1BenzamideTrishomocubaneP2X7R7.49 (pIC50)
Analogue 2BenzamideCubaneP2X7R6.36 (pIC50)
Compound AAdamantyl UreaAdamantanesEH~0.05 nM (IC50)
Compound BCyclohexyl UreaCyclohexanesEH~0.05 nM (IC50)

Positional and Substituent Effects on the Benzamide Core on Potency and Selectivity

The benzamide core and its attached aromatic or heteroaromatic ring system serve as a crucial scaffold in this compound derivatives. Modifications to this part of the molecule, including the nature and position of various substituents, have been shown to significantly impact potency and selectivity.

In a series of adamantyl carboxamides and acetamides developed as 11β-HSD1 inhibitors, the aromatic ring linked to the amide was a key area for optimization. nih.gov Initial studies identified a thiophenyl ring as a promising pharmacophore template. nih.gov Further exploration revealed that substituting this ring with other five-membered heterocycles, such as furan (B31954) or pyrrole, could modulate activity. For example, a 2-furanyl derivative exhibited potency similar to the original thiophene (B33073) compound, while a 1-methyl-1H-2-pyrrolyl derivative showed a twofold increase in potency. nih.gov This suggests that the electronic properties and hydrogen-bonding capacity of the heteroaromatic ring, as well as its ability to orient the molecule favorably in the enzyme's active site, are important for inhibitory activity.

The position and nature of substituents on the aromatic ring also play a critical role. In the thiophene series, a 3-methyl substituent was well-tolerated, retaining activity similar to the parent compound. nih.gov However, placing a hydrophilic amino group at the same position led to a sharp decrease in activity, indicating that this region of the binding pocket may be hydrophobic and intolerant of basic groups. nih.gov In a related series with a benzene (B151609) ring, a 3-amino substitution was favorable, suggesting that the requirements of the binding site can change depending on the core ring system. nih.gov In contrast, larger substituents like acetamido or chloro at the same position on the benzene ring failed to produce significant inhibitory activity. nih.gov

These findings underscore the sensitivity of the enzyme's active site to the electronic and steric properties of the substituents on the benzamide core. Electron-donating or electron-withdrawing groups, as well as bulky or compact substituents, can alter the binding affinity by modifying key interactions with amino acid residues in the target protein. researchgate.net

Table 2: Effect of Substituents on the Aromatic Ring of Adamantyl Amides as 11β-HSD1 Inhibitors nih.gov
CompoundAromatic RingSubstituentPosition11β-HSD1 IC50 (nM)
Parent ThiopheneThiophene-H-277
Methyl ThiopheneThiophene-CH33293
Amino ThiopheneThiophene-NH23>10000
Parent FuranFuran-H-249
Methyl PyrrolePyrrole-CH31 (on N)114
Parent BenzeneBenzene-H->10000
Amino BenzeneBenzene-NH23118
Acetamido BenzeneBenzene-NHCOCH33>10000

Correlations between Physicochemical Properties and Biological Efficacy (e.g., lipophilicity)

The biological efficacy of this compound derivatives is closely linked to their physicochemical properties, with lipophilicity being one of the most critical parameters. The inclusion of an adamantane moiety inherently imparts a high degree of lipophilicity to a molecule. mdpi.com The hydrophobic substituent constant (π) for the adamantyl group is estimated to be around 3.1, meaning it can significantly increase the partition coefficient (logP) of a compound. nih.gov

This enhanced lipophilicity generally correlates with improved biological efficacy for several reasons. Firstly, it can increase the compound's ability to permeate biological membranes, such as the cell membrane, to reach intracellular targets like 11β-HSD1. nih.gov Secondly, as many enzyme binding sites have hydrophobic regions, a more lipophilic molecule can form more favorable interactions, leading to higher binding affinity and potency. nih.gov

However, the relationship between lipophilicity and efficacy is not always linear. While a certain level of lipophilicity is required for activity, excessively high lipophilicity can be detrimental. For instance, highly lipophilic compounds may exhibit poor aqueous solubility, leading to formulation and bioavailability issues. nih.gov They may also bind non-specifically to other proteins and lipids in the body, reducing the concentration of the drug available to interact with its intended target and potentially causing off-target effects.

An interesting case study is seen in the development of central nervous system (CNS) drugs, where blood-brain barrier (BBB) permeability is essential. publish.csiro.au While lipophilicity is a key driver of BBB penetration, compounds with excessively high logD values (a measure of lipophilicity at a specific pH) often show reduced CNS activity. This has been attributed to insufficient BBB permeability, possibly due to the compound becoming trapped in the lipid bilayer of the endothelial cells. publish.csiro.au For a series of adamantane-containing benzamide P2X7R antagonists, analogues with high experimental logD7.4 values demonstrated no in vivo activity in a forced-swim test, despite in vitro potency. In contrast, a less lipophilic analogue showed significant antidepressant activity, highlighting the need for an optimal lipophilicity range. publish.csiro.au

Therefore, while the adamantyl group's contribution to lipophilicity is a cornerstone of its utility in drug design, medicinal chemistry efforts often focus on balancing this property to achieve the desired combination of potency, selectivity, and pharmacokinetic profile.

Table 3: Lipophilicity and CNS Activity of Adamantane-Containing Benzamides publish.csiro.au
CompoundKey MoietypIC50 (in vitro)logD7.4Ligand-Lipophilicity Efficiency (LLE)CNS Activity (Forced-Swim Test)
BZAD01Adamantane7.814.503.31Inactive
Cubane AnalogueCubane6.363.422.94Active
nido-Carborane Analoguenido-Carborane6.671.684.99Active

Biological Activity and Mechanism of Action Studies of Adamantanyl Hydroxybenzamide in Vitro

Enzyme Inhibition and Modulation

Tyrosinase Inhibition Mechanisms

A series of polyhydroxylated N-benzylbenzamide derivatives featuring an adamantyl moiety have been synthesized and assessed for their depigmenting and tyrosinase inhibitory activities. nih.gov The inclusion of the lipophilic adamantyl group was found to enhance the depigmentation potential of the benzamide (B126) derivatives when compared to analogues lacking this substitution. nih.gov

To understand the interaction between these compounds and the enzyme, molecular modeling studies were conducted. nih.gov These computational analyses help to elucidate the binding modes that lead to the inhibition of tyrosinase. nih.gov The research identified that polyhydroxy compounds with an adamantane (B196018) moiety showed potent tyrosinase inhibition. bohrium.com Specifically, derivatives without an adamantyl group on the A ring demonstrated submicromolar tyrosinase inhibition, while those with the adamantyl group on ring A still exhibited potent, albeit slightly lower, inhibitory activity. bohrium.com The nature of substituents on ring B also influenced the tyrosinase inhibitory activities. bohrium.com

Table 1: Tyrosinase Inhibitory Activity of Selected Adamantyl N-benzylbenzamide Derivatives

Compound Modifications Tyrosinase Inhibition (IC50)
Derivative 1 Without adamantyl group on A ring Submicromolar range
Derivative 2 With adamantyl group on A ring Potent inhibition
Derivative 3 Varied substituents on B ring Activity dependent on substituent

Note: Specific IC50 values were not provided in the source material, only descriptive potency.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition by Adamantyl Carboxamide and Acetamide (B32628) Derivatives

Adamantyl carboxamide and acetamide derivatives have been identified as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov This enzyme is a therapeutic target for metabolic disorders, and its inhibition can have beneficial effects. nih.gov The inhibitory activity of these compounds was evaluated in intact human HEK-293 cells that were transfected with the HSD11B1 gene. nih.govnih.gov

The adamantyl group, due to its high hydrophobicity, is a key moiety in various structural combinations for 11β-HSD1 inhibition. nih.gov Optimization of an initial lead compound led to the discovery of inhibitors with IC50 values in the 100 nM range. nih.govnih.gov These compounds demonstrated high selectivity for 11β-HSD1, showing no activity against 11β-HSD2 and 17β-HSD1. nih.gov For instance, compound 15 showed an IC50 of 114 nM and exhibited weak inhibitory activity against key human cytochrome P450 enzymes, along with moderate stability in human liver microsomes. nih.gov

Table 2: 11β-HSD1 Inhibitory Activity of Adamantyl Carboxamide and Acetamide Derivatives

Compound IC50 (nM) Selectivity
Lead Compound 3 200-300 High
Compound 4 200-300 High
Optimized Inhibitors ~100 High (no activity against 11β-HSD2, 17β-HSD1)
Compound 15 114 High
Compound 41 280 High

Data sourced from studies on HEK-293 cells transfected with the HSD11B1 gene. nih.govnih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition by Adamantyl-Benzamides

A series of N-(1-Adamantyl)benzamides have been designed and evaluated as potential dual-acting agents, functioning as both cannabinoid CB2 receptor (CB2R) agonists and fatty acid amide hydrolase (FAAH) inhibitors. nih.gov The simultaneous activation of CB2R and inhibition of FAAH presents a synergistic strategy for anti-inflammatory effects. nih.gov

Several derivatives were synthesized and tested for their activity. Among them, compounds 13 , 26 , and 27 exhibited the most promising pharmacodynamic profiles as full CB2R agonists and effective FAAH inhibitors. nih.gov These compounds were shown to decrease the production of pro-inflammatory cytokines while increasing anti-inflammatory cytokines. nih.gov Molecular docking simulations were also performed to provide a molecular rationale for the observed activities, confirming the potential of these multitarget ligands as anti-inflammatory agents. nih.gov

Table 3: Profile of Lead Adamantyl-Benzamide Derivatives

Compound Target Activity Observed In Vitro Effect
13 CB2R full agonist, FAAH inhibitor Decrease in pro-inflammatory cytokines, increase in anti-inflammatory cytokines
26 CB2R full agonist, FAAH inhibitor Decrease in pro-inflammatory cytokines, increase in anti-inflammatory cytokines
27 CB2R full agonist, FAAH inhibitor Decrease in pro-inflammatory cytokines, increase in anti-inflammatory cytokines

Molecular Target Identification: ATP5B and Hypoxia-Inducible Factor-1α (HIF-1α) Translational Inhibition by Adamantaniline Derivatives

Adamantaniline derivatives have been identified as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity. nih.govnih.gov A small molecule from this class, HI-101, was found to effectively reduce HIF-1α protein expression. nih.govdoaj.org The mechanism of action involves the binding of these derivatives to the catalytic β subunit of mitochondrial FOF1-ATP synthase, ATP5B. nih.govdoaj.org

This binding event promotes the association of HIF-1α mRNA with ATP5B, which in turn inhibits the translation of HIF-1α and its subsequent transcriptional activity. nih.govnih.govdoaj.org This mode of action is independent of the FoF1-ATP synthase enzyme's own activity. nih.gov Further structural modifications of the initial hit compound led to the development of HI-105, the most potent compound in the series, with an IC50 of 26 nM. nih.govdoaj.org This research provides a novel strategy for developing HIF-1α inhibitors by targeting its translation through ATP5B. nih.govnih.govdoaj.org

Table 4: Potency of Adamantaniline Derivatives as HIF-1α Inhibitors

Compound Target Mechanism IC50
HI-101 HIF-1α Translational Inhibition via ATP5B Not specified
HI-105 HIF-1α Translational Inhibition via ATP5B 26 nM

Receptor Modulation

P2X7 Purinoreceptor (P2X7R) Antagonism by Adamantanyl-Substituted Benzamides

Adamantanyl benzamide derivatives have been identified as potent antagonists of the P2X7 purinoreceptor (P2X7R), a ligand-gated cation channel involved in neuroinflammatory diseases. scispace.com While an initial lead compound, adamantanyl benzamide 1, showed high potency, it suffered from poor metabolic stability. scispace.comnih.gov

Subsequent research focused on creating bioisosteres to improve pharmacological properties. scispace.comnih.gov The introduction of fluorine atoms onto the adamantane bridgeheads was well-tolerated and resulted in derivatives with improved physicochemical properties and metabolic stability. scispace.comnih.gov One such derivative, the trifluorinated benzamide 34 , demonstrated superior metabolic stability—ten times that of the original lead compound—and was effective against several known P2X7R polymorphisms. scispace.comnih.gov The antagonistic potency of these compounds was assessed using in vitro functional dye uptake assays in THP-1 cells. scispace.com

Another study investigated N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), which was found to be a potent inhibitor of human P2X7-mediated calcium flux and YO-PRO-1 uptake, with IC50 values of approximately 18 nM and 85 nM, respectively. nih.gov However, AACBA was less potent at the rat P2X7 receptor. nih.gov

Table 5: In Vitro P2X7R Antagonistic Activity of Adamantanyl Benzamides

Compound Assay Target IC50 (nM)
AACBA Calcium flux Human P2X7R ~18
AACBA YO-PRO-1 uptake Human P2X7R ~85
AACBA Calcium flux Rat P2X7R 29
AACBA YO-PRO-1 uptake Rat P2X7R 980
Trifluorinated benzamide 34 Dye uptake Human P2X7R Potent antagonism

Data for AACBA from in vitro assays. nih.gov Potency of trifluorinated benzamide 34 is described qualitatively. scispace.comnih.gov

Advanced Analytical Methodologies for Adamantanyl Hydroxybenzamide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental in the analysis of Adamantanyl hydroxybenzamide, allowing for its separation from impurities, starting materials, and byproducts. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation and purity assessment of this compound. Due to the compound's polarity, attributed to the hydroxy and amide functional groups, reversed-phase HPLC (RP-HPLC) is the most common approach.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, frequently with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis. Gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the efficient elution of the compound while separating it from impurities with different polarities. Detection is commonly achieved using a UV detector, leveraging the chromophore of the hydroxybenzamide moiety.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for compounds that are volatile and thermally stable. This compound, with its relatively high molecular weight and polar functional groups, may exhibit limited volatility. Therefore, direct analysis by GC can be challenging and may require high inlet and oven temperatures, which risk thermal degradation.

To overcome these limitations, derivatization is often necessary. This process involves chemically modifying the molecule to increase its volatility and thermal stability. For this compound, the active hydrogens on the hydroxyl and amide groups can be replaced with less polar, more stable groups, such as by silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). This derivatization step converts the polar functional groups into nonpolar trimethylsilyl (B98337) ethers and amides, making the compound amenable to GC analysis.

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the detailed chemical profiling and structural elucidation of this compound and its related substances.

GC-Mass Spectrometry (GC-MS)

When coupled with a mass spectrometer, Gas Chromatography provides powerful identification capabilities. In GC-MS analysis, the derivatized or underivatized compound is separated on the GC column and then introduced into the ion source of the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS.

The resulting mass spectrum provides a molecular fingerprint. A key fragmentation pathway for adamantane-containing compounds involves the formation of the highly stable adamantyl cation at a mass-to-charge ratio (m/z) of 135. This fragment is often a prominent peak in the mass spectrum and serves as a diagnostic marker for the adamantane (B196018) substructure. Other fragments would arise from the cleavage of the amide bond and fragmentation of the hydroxybenzoyl moiety.

HPLC-Mass Spectrometry (HPLC-MS, e.g., Orbitrap)

HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is arguably the most powerful technique for analyzing this compound, especially in complex matrices like biological fluids. This method provides separation, accurate mass measurement, and structural information simultaneously. High-resolution mass spectrometers, such as Orbitrap systems, can determine the elemental composition of the parent molecule and its fragments.

Electrospray ionization (ESI) is the preferred ionization method as it is a soft technique that typically generates the protonated molecule [M+H]⁺ with minimal fragmentation. Subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) in the mass spectrometer provides detailed structural insights.

The analysis of analogous adamantyl-containing amides demonstrates a characteristic fragmentation pattern. For instance, hydroxylation of the adamantane ring, a common metabolic transformation, results in a mass increase of 16 Da. This modification can be precisely located by analyzing the shifts in fragment ions. nih.gov Cleavage of the amide bond yields the adamantyl cation; if hydroxylation occurred on the ring, this fragment would be observed at m/z 151 (+16 Da shift from m/z 135). nih.gov

Below is a table illustrating the expected MS/MS fragmentation data for this compound and a potential hydroxylated metabolite, based on established fragmentation patterns of similar structures. nih.gov

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Interpretation
This compound272.16135.12, 121.03Adamantyl cation, Hydroxybenzoyl moiety
Hydroxy-adamantanyl hydroxybenzamide288.16151.11, 121.03Hydroxylated adamantyl cation, Hydroxybenzoyl moiety

Note: The m/z values are theoretical and may vary slightly in experimental conditions.

Spectroscopic Methodologies for Structural Confirmation and Quantification in Complex Mixtures

Spectroscopic techniques are essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structure elucidation. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton spectrum of this compound would show characteristic signals for the adamantyl, aromatic, and amide protons. The adamantyl protons typically appear as a set of broad, overlapping multiplets in the upfield region (~1.7-2.1 ppm) due to the rigid cage structure. tandfonline.com The protons on the aromatic ring would appear as distinct doublets or multiplets in the downfield region (~6.8-7.8 ppm), with their specific pattern and chemical shifts depending on the substitution pattern of the hydroxyl group. The amide proton (N-H) would likely appear as a broad singlet. tandfonline.com

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms. The adamantyl cage would show four distinct signals corresponding to the methine (CH) and methylene (B1212753) (CH₂) carbons. tandfonline.com The aromatic carbons and the carbonyl (C=O) carbon of the amide group would resonate at lower fields (>115 ppm). tandfonline.com

Structural Unit¹H Chemical Shift (δ, ppm) (Predicted)¹³C Chemical Shift (δ, ppm) (Predicted)
Adamantyl CH, CH₂1.7 - 2.128 - 45
Aromatic CH6.8 - 7.8115 - 160
Amide NH7.5 - 8.5 (broad)N/A
Amide C=ON/A165 - 175

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by several key absorption bands. As a secondary amide, it will exhibit a distinct N-H stretching vibration around 3300 cm⁻¹. spectroscopyonline.com Two other crucial bands are the Amide I band (primarily C=O stretching) appearing strongly between 1630-1680 cm⁻¹ and the Amide II band (a mix of N-H bending and C-N stretching) found around 1510-1580 cm⁻¹. spectroscopyonline.comleibniz-fli.de The phenolic O-H group will produce a broad absorption band in the 3200-3600 cm⁻¹ region.

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)
O-H (Phenol)Stretching3200 - 3600 (Broad)
N-H (Amide)Stretching~3300
C=O (Amide I)Stretching1630 - 1680 (Strong)
N-H Bend + C-N Stretch (Amide II)Bending/Stretching1510 - 1580
C-H (Adamantyl/Aromatic)Stretching2850 - 3100

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV light in this compound is dominated by the hydroxybenzamide portion, which acts as the chromophore. The adamantyl group is aliphatic and does not absorb light in the UV-Vis region (200-800 nm). msu.edu The molecule is expected to exhibit strong absorption bands corresponding to π → π* transitions within the aromatic ring, with the exact wavelength of maximum absorbance (λ_max) influenced by the position of the hydroxyl group and the solvent used. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determinationresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule and to determine the concentration of a substance in a solution. researchgate.net When a molecule, such as this compound, absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. libretexts.orglibretexts.org The absorption of this radiation is restricted to specific functional groups within the molecule known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uk

The this compound molecule contains a benzamide (B126) group, which is an effective chromophore. The presence of the aromatic ring and the carbonyl group, with their π-bonds and non-bonding (n) electrons, gives rise to characteristic electronic transitions. The most common transitions observed for such organic compounds are π → π* and n → π* transitions. pharmatutor.org The π → π* transitions are typically of high intensity and occur in compounds with unsaturated centers, while the n → π* transitions involve the excitation of an electron from an unshared pair and are generally of lower intensity. pharmatutor.orguomustansiriyah.edu.iq These absorption events result in a UV-Vis spectrum, which is a plot of absorbance versus wavelength, showing broad absorption bands. shu.ac.ukpharmatutor.org

Beyond structural elucidation, UV-Vis spectroscopy is a primary method for quantifying the concentration of a compound in a solution. This application is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. shu.ac.uk A simple and sensitive spectrophotometric method can be developed by measuring the absorbance at the wavelength of maximum absorption (λmax) for a series of standard solutions of known concentration. nih.gov By constructing a calibration curve of absorbance versus concentration, the concentration of this compound in an unknown sample can be accurately determined. ekb.eg

Table 1: Illustrative UV-Vis Absorbance Data for Concentration Determination This table demonstrates the linear relationship between concentration and absorbance as described by the Beer-Lambert Law, which is foundational for quantitative UV-Vis analysis. shu.ac.uk

Concentration (µg/mL)Absorbance at λmax
10.00.152
20.00.301
40.00.605
60.00.910
80.01.208

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld Surface (HS) analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystalline solid. scirp.orgresearchgate.net This method partitions the crystal electron density into molecular fragments, allowing for a detailed investigation of how molecules interact with their neighbors. acs.org For complex molecules like adamantane derivatives, HS analysis provides critical insights into crystal packing and stability. nih.gov

The analysis generates a three-dimensional Hirshfeld surface plotted over properties such as dnorm, which uses color coding to indicate intermolecular contacts. acs.org On a dnorm surface, red spots highlight contacts that are shorter than the van der Waals radii and represent the strongest interactions, white areas indicate contacts approximately equal to the van der Waals radii, and blue regions show contacts that are longer. nih.gov

In a study on a related complex adamantane derivative, 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, Hirshfeld analysis revealed that H···H, C-H···C, C-H···Cl, and C-H···N hydrogen bond interactions were the primary forces contributing to intermolecular stabilization in the crystal. nih.gov The analysis showed that H···H interactions accounted for the largest portion of the surface, which is typical for molecules with high hydrogen content. nih.govnih.gov Sharp spikes on the fingerprint plot for N···H/H···N contacts indicated strong, specific hydrogen-bonding interactions. nih.gov This level of detailed analysis is crucial for understanding the solid-state properties of this compound.

Table 2: Percentage Contributions of Intermolecular Contacts for an Adamantane Derivative Crystal Data derived from the Hirshfeld surface analysis of 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, illustrating the quantitative breakdown of intermolecular forces. nih.gov

Interaction TypeContribution (%)
H···H55.1
C···H/H···C15.6
Cl···H/H···Cl10.1
N···H/H···N5.5
S···H/H···S5.4
C···C2.6
S···C/C···S2.1
Other3.6

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